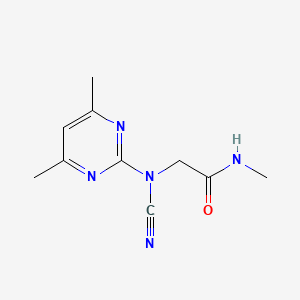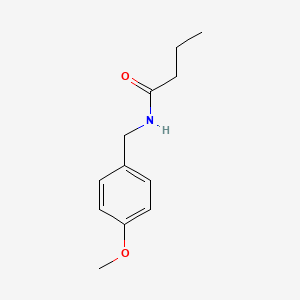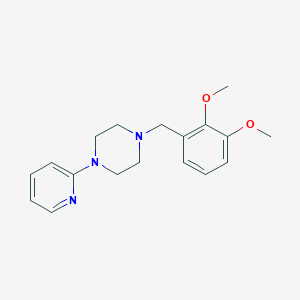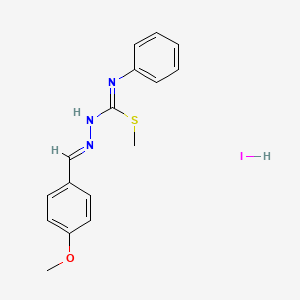
N~2~-cyano-N~2~-(4,6-dimethyl-2-pyrimidinyl)-N~1~-methylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-cyano-N~2~-(4,6-dimethyl-2-pyrimidinyl)-N~1~-methylglycinamide, commonly known as CDGP, is a chemical compound that has been extensively studied for its potential use in scientific research. CDGP is a derivative of glycine, an amino acid that is found naturally in the body. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in various research applications.
Wirkmechanismus
The mechanism of action of CDGP is not fully understood, but it is thought to work by modulating the activity of neurotransmitters in the brain. It has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation and other physiological processes.
Biochemical and Physiological Effects:
CDGP has a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which can help to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. CDGP has also been shown to improve glucose metabolism and reduce insulin resistance, making it a potential treatment for metabolic disorders such as diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CDGP is its wide range of biochemical and physiological effects, making it a valuable tool in various research applications. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on CDGP. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. CDGP has been shown to have a neuroprotective effect, which could make it a valuable treatment option for these conditions. Another area of interest is its potential use in treating metabolic disorders such as diabetes and obesity. CDGP has been shown to improve glucose metabolism and reduce insulin resistance, making it a promising treatment option for these conditions. Additionally, further research is needed to fully understand the mechanism of action of CDGP and its potential applications in other areas of scientific research.
Synthesemethoden
CDGP can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of glycine with cyanogen bromide and 4,6-dimethyl-2-pyrimidinylamine in the presence of a catalyst. This reaction produces CDGP as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
CDGP has been used in a variety of scientific research applications, including studies on neurotransmitters, brain function, and metabolism. It has been shown to have a neuroprotective effect, reducing the damage caused by oxidative stress and inflammation in the brain. CDGP has also been studied for its potential use in treating metabolic disorders such as diabetes and obesity.
Eigenschaften
IUPAC Name |
2-[cyano-(4,6-dimethylpyrimidin-2-yl)amino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-7-4-8(2)14-10(13-7)15(6-11)5-9(16)12-3/h4H,5H2,1-3H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTUQXXLWIYSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(CC(=O)NC)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[cyano-(4,6-dimethylpyrimidin-2-yl)amino]-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-bromophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone](/img/structure/B5694182.png)
![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5694189.png)

![2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5694198.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5694203.png)
![2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5694216.png)

![2-[(2-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5694226.png)
![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5694233.png)
![(2,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5694239.png)
